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molecular formula C11H9N3OS B8529781 Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol

Imidazo[5,1-b][1,3]thiazol-7-yl(4-pyridinyl)methanol

Cat. No. B8529781
M. Wt: 231.28 g/mol
InChI Key: OUSJSZQINKZFAA-UHFFFAOYSA-N
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Patent
US06908913B2

Procedure details

7-[(Pyridin-4-yl)hydroxymethyl]imidazo[5,1-b]-thiazole (1.32 g) was prepared in the same manner as in step a) of Synthesis Example 1, except that 2.50 g of 7-iodoimidazo[5,1-b]thiazole and 1.05 ml of pyridine-4-aldehyde were used as the starting compounds.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12.[N:10]1[CH:15]=[CH:14][C:13]([CH:16]=[O:17])=[CH:12][CH:11]=1>>[N:10]1[CH:15]=[CH:14][C:13]([CH:16]([OH:17])[C:2]2[N:3]=[CH:4][N:5]3[CH:9]=[CH:8][S:7][C:6]=23)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC=1N=CN2C1SC=C2
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(C=1N=CN2C1SC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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